2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 1171924-60-9
VCID: VC11710157
InChI: InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18)
SMILES: COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

CAS No.: 1171924-60-9

Cat. No.: VC11710157

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid - 1171924-60-9

Specification

CAS No. 1171924-60-9
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid
Standard InChI InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18)
Standard InChI Key UXQQXFFAMJUZLQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2
Canonical SMILES COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid, reflects its bifunctional aromatic system. The benzoic acid moiety is substituted with a methoxy group (-OCH3_3) at the 2-position and a pyridin-3-ylmethoxymethyl chain (-CH2_2OCH2_2-C5_5H4_4N) at the 6-position. The pyridine ring introduces a heteroaromatic component, potentially enhancing solubility and enabling π-π interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1171924-60-9
Molecular FormulaC15H15NO4\text{C}_{15}\text{H}_{15}\text{NO}_{4}
Molecular Weight273.28 g/mol
SMILESCOC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2
InChIKeyUXQQXFFAMJUZLQ-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves multi-step organic reactions:

  • Esterification: Protection of the benzoic acid’s carboxyl group via esterification to prevent unwanted side reactions.

  • Nucleophilic Substitution: Introduction of the pyridin-3-ylmethoxymethyl group using a nucleophilic agent such as pyridin-3-ylmethanol under alkaline conditions.

  • Deprotection: Hydrolysis of the ester to regenerate the free carboxylic acid.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific methodologies remain undisclosed.

Purification and Characterization

Purification typically involves column chromatography or recrystallization, followed by high-performance liquid chromatography (HPLC) to verify purity >95% . Mass spectrometry and 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR are critical for structural confirmation.

Applications in Scientific Research

Drug Discovery

The compound’s dual aromatic systems make it a candidate for:

  • Enzyme Inhibition: Pyridine derivatives often target ATP-binding pockets in kinases.

  • Antimicrobial Agents: Benzoic acid analogs exhibit activity against bacterial efflux pumps.

Materials Science

  • Coordination Polymers: The carboxylate group can bind metal ions, facilitating the design of porous materials for gas storage.

  • Ligand Design: Pyridine moieties serve as ligands in catalytic systems.

PrecautionImplementation Example
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
VentilationFume hood for powder handling
StorageCool, dry place in airtight container

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